BenchChemオンラインストアへようこそ!

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

Epigenetics DNA Methyltransferase DNMT3A

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (CAS 166039-49-2, molecular formula C25H25N5, MW 395.5 g/mol) is a synthetic quinazoline derivative featuring a C4-benzylamino group and a C2-4-phenylpiperazine moiety. This compound belongs to a class of 2,4-disubstituted quinazolines that have been explored as inhibitors of DNA methyltransferase 3A (DNMT3A) and, in structurally related series, as SOS1 inhibitors.

Molecular Formula C25H25N5
Molecular Weight 395.5 g/mol
CAS No. 166039-49-2
Cat. No. B12928885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine
CAS166039-49-2
Molecular FormulaC25H25N5
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5
InChIInChI=1S/C25H25N5/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,27,28)
InChIKeyRNYAMUCWYNJGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (CAS 166039-49-2): A Structurally Compact Quinazoline Scaffold with Inferred Epigenetic Targeting Potential


N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (CAS 166039-49-2, molecular formula C25H25N5, MW 395.5 g/mol) is a synthetic quinazoline derivative featuring a C4-benzylamino group and a C2-4-phenylpiperazine moiety [1]. This compound belongs to a class of 2,4-disubstituted quinazolines that have been explored as inhibitors of DNA methyltransferase 3A (DNMT3A) and, in structurally related series, as SOS1 inhibitors [2][3]. The direct quantitative biochemical and cellular profiling data for this specific compound remain absent from the public domain; however, its close structural analogs, particularly N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine, have demonstrated selective DNMT3A inhibition and anti-proliferative activity in lymphoma cell models, providing a class-based inference for its potential utility [2].

Why Generic Substitution of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (CAS 166039-49-2) Carries Undefined Risk in Epigenetic Probe and Inhibitor Research


Within the 2,4-disubstituted quinazoline chemical space, even minor structural variations at the C4-amino position drastically alter the target selectivity profile and cellular potency, rendering simple 'in-class' substitution scientifically invalid. The published evidence from the lead-optimization program around the BIX-01294 scaffold shows that replacing the C4-1-benzylpiperidin-4-ylamino group with a direct C4-benzylamino moiety eliminates a key ionic interaction with Glu660 in the DNMT3A binding cleft, which is critical for high-affinity inhibition [1]. Consequently, procurement of a generic 'quinazoline DNMT inhibitor' without precise structural identity confirmation would introduce unquantifiable variability in enzymatic and cellular assay outcomes, jeopardizing the reproducibility of target engagement studies and the validity of structure-activity relationship (SAR) conclusions [1].

Quantitative Evidence Guide for N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (CAS 166039-49-2): Comparator-Based Differentiation


DNMT3A Inhibitory Potency: Inferred Loss of Activity Compared to a Piperidine-Linked Analog

No direct DNMT3A inhibition data are publicly available for N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine. However, molecular docking studies with its close structural analog, N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine, demonstrate that the 1-benzylpiperidin-4-ylamino group is optimally oriented to form a long-range ionic interaction with Glu660, a key residue for inhibitory potency [1]. The replacement of this group with a shorter, rotationally flexible benzylamino moiety, as in the target compound, is predicted to abolish this key interaction, strongly implying a significant reduction in DNMT3A binding affinity and inhibitory activity [1].

Epigenetics DNA Methyltransferase DNMT3A

Anti-Proliferative Activity: Cellular Activity Gap Between the Target Compound and a Highly Active Analog

In human lymphoma U-937 and RAJI cells, the analog N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine induced the highest proliferation arrest and cell death induction starting from a concentration of 10 µM, consistent with its DNMT3A inhibitory potency [1]. In stark contrast, no published cellular proliferation data exist for the target compound. The structural truncation at C4, which eliminates the piperidine spacer, is expected to significantly diminish cell permeability and binding affinity, rendering it highly unlikely to replicate the low-micromolar cellular activity of its analog [1].

Cancer Cell Biology Leukemia Lymphoma

Selectivity Profile: G9a Histone Methyltransferase Inhibition

The published lead optimization of BIX-01294 analogs established that proper substitution at the C4-quinazoline position is essential for abolishing G9a inhibition while gaining selective DNMT3A activity [1]. Compounds in this series bearing the C4-1-benzylpiperidin-4-ylamino group, including the 2-(4-phenylpiperazin-1-yl) analog, showed no significant inhibition of G9a, confirming a selectivity shift [1]. For the target compound, lacking the piperidine spacer, the G9a inhibition profile remains experimentally undetermined, introducing uncertainty about its selectivity. Cross-study comparison with related quinazoline scaffolds suggests that a direct benzylamino group may partially restore G9a binding, thereby reducing the desired selectivity [1].

Histone Methyltransferase G9a Epigenetic Selectivity

Synthetic Tractability and Purity Profile: Differentiating Procurement Advantages

N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is commercially available with a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . This contrasts with the more complex piperidine-linked analogs, which often require multi-step synthesis under harsh conditions (sealed tube at 110°C) and exhibit lower commercial availability and higher cost [1]. The target compound's structural simplicity—a direct C4-benzylamino linkage instead of a piperidine spacer—reduces synthetic complexity, making it more amenable to rapid derivatization and scaffold-hopping SAR campaigns .

Medicinal Chemistry Chemical Synthesis Building Blocks

Application Scenarios for N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine (CAS 166039-49-2) Based on Differentiated Evidence


Minimal Pharmacophore Probe for DNMT3A Binding Requirements

The target compound serves as a structurally minimized probe to define the minimal C4-substituent required for DNMT3A engagement. By directly comparing its activity (expected to be low) with that of the 1-benzylpiperidin-4-yl analog, researchers can experimentally isolate the contribution of the piperidine linker and the associated Glu660 ionic interaction to binding affinity in a clean, head-to-head biochemical assay format [1].

Scaffold-Hopping Starting Point for Selective Epigenetic Inhibitors

As a commercially available, pure building block, it is an ideal starting point for parallel medicinal chemistry efforts. The C4-benzylamino and C2-4-phenylpiperazine sites can be independently derivatized to scan for novel selectivity profiles against G9a, DNMT1, and DNMT3A, providing a streamlined path for lead generation without the synthetic burden of the piperidine-installed core [1].

Negative Control Compound for DNMT3A-Dependent Cellular Assays

Given the predicted loss of DNMT3A inhibitory activity due to structural truncation, the target compound can be strategically employed as a negative control in cell-based assays (e.g., CMV-luc re-expression in KG-1 cells) alongside the active piperidine analog. This allows precise dissection of DNMT3A-specific pharmacological effects from off-target quinazoline scaffold effects, enhancing assay rigor and data interpretability [1].

SOS1 Inhibitor Lead Optimization Feeder Series

The compound falls within the generic Markush structure of patent WO2018115380A1, which claims benzylamino-substituted quinazolines as SOS1 inhibitors for oncology [2]. While the specific activity and selectivity parameters for this derivative are not disclosed, the scaffold's structural match to the patent's core formula positions it as a relevant starting point or fragment for developing novel SOS1-targeting agents with potentially distinct IP space.

Quote Request

Request a Quote for N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.